

Application Notes and Protocols for Decanoyl-RVKR-CMK in Viral Entry Assays

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Compound of Interest

Compound Name: Decanoyl-RVKR-CMK

Cat. No.: B607572

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These application notes provide a comprehensive guide for utilizing **Decanoyl-RVKR-CMK**, a potent and cell-permeable inhibitor of furin and other proprotein convertases (PCs), in viral entry assays. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual diagrams to facilitate understanding and experimental design.

Introduction

Decanoyl-RVKR-CMK is a synthetic, irreversible peptide-based inhibitor that targets the active site of subtilisin/kexin-like proprotein convertases, including PC1, PC2, PC4, PACE4, PC5, PC7, and most notably, furin.[1][2] Many viruses, including coronaviruses, flaviviruses, and papillomaviruses, rely on host cell furin or furin-like proteases to cleave their surface glycoproteins.[3][4][5] This cleavage is a critical maturation step that activates the glycoproteins for membrane fusion, enabling the virus to enter the host cell. By inhibiting this essential proteolytic processing, **Decanoyl-RVKR-CMK** effectively blocks the entry of these viruses into host cells.[1][5]

Mechanism of Action

Viral glycoproteins are often synthesized as inactive precursors. For the virus to become infectious, these precursors must be cleaved by host proteases at specific recognition sites.

Furin, a ubiquitously expressed proprotein convertase, recognizes and cleaves at a specific amino acid motif, often a polybasic sequence like Arg-X-Lys/Arg-Arg↓.

Decanoyl-RVKR-CMK mimics this substrate recognition sequence and irreversibly binds to the active site of furin and other PCs.[6] The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue, leading to the irreversible inactivation of the enzyme. [6] This inhibition prevents the cleavage of viral glycoproteins, thereby trapping them in an inactive state and preventing viral fusion and entry into the host cell.[5][7]

Quantitative Data Summary

The following table summarizes the inhibitory activity of **Decanoyl-RVKR-CMK** against various viruses and proprotein convertases as reported in the literature.

Target Virus/Enzyme	Assay Type	Cell Line	IC50 / Ki Value	Reference
Viruses				
SARS-CoV-2	Plaque Reduction Assay	VeroE6	57 nM	[1]
Human Papillomavirus 16 (HPV16)	Pseudovirus Infection	HeLa	~50 nM	[8]
Zika Virus (ZIKV)	Viral Titer Reduction	Vero	18.59 μ M	[9]
Japanese Encephalitis Virus (JEV)	Viral Titer Reduction	Vero	19.91 μ M	[9]
Proprotein Convertases (Ki)	In vitro Enzyme Assay	N/A		
Furin/SPC1	N/A	N/A	~1 nM	[6]
SPC2/PC2	N/A	N/A	0.36 nM	[6]
SPC3/PC1/PC3	N/A	N/A	2.0 nM	[6]
SPC4/PACE4	N/A	N/A	3.6 nM	[6]
SPC6/PC5/PC6	N/A	N/A	0.12 nM	[6]
Proprotein Convertases (IC50)	In vitro Enzyme Assay	N/A		
Furin	N/A	N/A	1.3 \pm 3.6 nM	[6]
PCSK5	N/A	N/A	0.17 \pm 0.21 nM	[6]
PCSK6	N/A	N/A	0.65 \pm 0.43 nM	[6]
PCSK7	N/A	N/A	0.54 \pm 0.68 nM	[6]

Experimental Protocols

This section provides a generalized protocol for a viral entry assay using **Decanoyl-RVKR-CMK**. This protocol can be adapted for specific viruses, cell lines, and assay readouts.

Protocol 1: Plaque Reduction Assay

This assay is a functional assay that measures the effect of an inhibitor on the production of infectious virus particles.

Materials:

- **Decanoyl-RVKR-CMK** (soluble in water up to 1 mg/ml)[[1](#)]
- Susceptible host cell line (e.g., VeroE6 for SARS-CoV-2, HeLa for HPV)
- Virus stock of known titer
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Overlay medium (e.g., cell culture medium with low-melting point agarose or methylcellulose)
- Crystal violet solution for staining

Procedure:

- **Cell Seeding:** Seed the host cells in 6-well or 12-well plates and grow to 90-100% confluency.
- **Inhibitor Preparation:** Prepare a series of dilutions of **Decanoyl-RVKR-CMK** in serum-free medium. It is recommended to start with a high concentration (e.g., 10-100 μ M) and perform serial dilutions.
- **Pre-treatment (Optional but Recommended):** Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. This allows the inhibitor to enter the cells and inactivate the proteases.

- **Virus Infection:** Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). After the pre-treatment incubation, remove the inhibitor-containing medium and infect the cells with the virus dilution in the presence of the corresponding concentration of **Decanoyl-RVKR-CMK**. Incubate for 1 hour at 37°C to allow for viral adsorption.
- **Overlay:** After the infection period, remove the virus inoculum and gently wash the cells with PBS. Overlay the cells with overlay medium containing the same concentration of the inhibitor.
- **Incubation:** Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
- **Plaque Visualization:** After incubation, fix the cells (e.g., with 4% formaldehyde) and then stain with crystal violet.
- **Data Analysis:** Count the number of plaques in each well. The percentage of inhibition is calculated as: $[1 - (\text{number of plaques in treated well} / \text{number of plaques in untreated control well})] \times 100$. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Pseudovirus Entry Assay

This assay utilizes non-replicating viral particles that express a reporter gene (e.g., luciferase or GFP) and are pseudotyped with the viral glycoprotein of interest. This is a safer alternative to working with infectious viruses.

Materials:

- **Decanoyl-RVKR-CMK**
- Host cell line expressing the appropriate viral receptor (e.g., HEK293T-ACE2 for SARS-CoV-2)
- Pseudovirus stock
- Cell culture medium

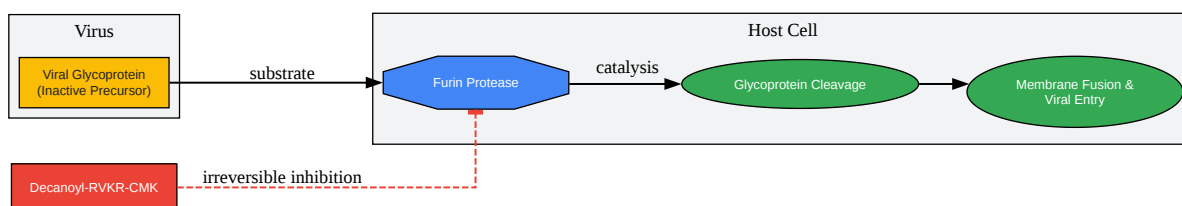
- Reagents for detecting the reporter gene expression (e.g., luciferase assay substrate, flow cytometer for GFP)

Procedure:

- Cell Seeding: Seed the host cells in a 96-well plate.
- Inhibitor Treatment: The following day, treat the cells with serial dilutions of **Decanoyl-RVKR-CMK** for 1-2 hours at 37°C.
- Pseudovirus Transduction: Add the pseudovirus to the wells containing the inhibitor and incubate for 48-72 hours.
- Reporter Gene Analysis:
 - Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.
 - GFP: Analyze the percentage of GFP-positive cells using a flow cytometer or fluorescence microscope.
- Data Analysis: Calculate the percentage of inhibition based on the reduction in reporter gene expression compared to the untreated control. Determine the IC₅₀ value.

Visualizations

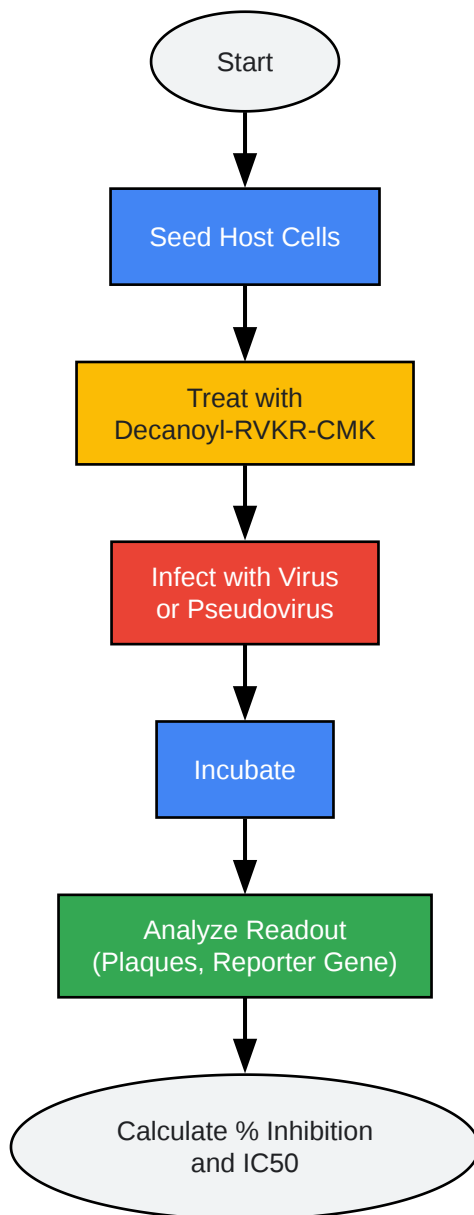
Mechanism of Action of Decanoyl-RVKR-CMK



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Caption: Mechanism of **Decanoyl-RVKR-CMK** in inhibiting viral entry.

Experimental Workflow for a Viral Entry Assay



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Caption: General experimental workflow for a viral entry assay.

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